molecular formula C11H7N3O2S B5525610 (3Z)-3-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)-1H-indol-2-one

(3Z)-3-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)-1H-indol-2-one

Cat. No.: B5525610
M. Wt: 245.26 g/mol
InChI Key: TUVIAGYMVDLDJA-UHFFFAOYSA-N
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Description

(3Z)-3-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)-1H-indol-2-one is a complex organic compound characterized by its unique structure, which includes an indole core and an imidazolidinone moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-3-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)-1H-indol-2-one is studied for its potential as a building block in organic synthesis

Biology

Biologically, this compound is investigated for its potential as a bioactive molecule. Its structure suggests it may interact with specific biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, research focuses on the compound’s potential therapeutic properties. Studies may explore its efficacy in treating certain diseases or conditions, leveraging its unique chemical properties.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of complex organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)-1H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of an indole derivative with an imidazolidinone precursor under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imidazolidinone moiety to its corresponding amine.

    Substitution: The indole core can participate in electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Mechanism of Action

The mechanism of action of (3Z)-3-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)-1H-indol-2-one involves its interaction with specific molecular targets. The indole core and imidazolidinone moiety may bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4E)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}benzoic acid
  • 2-[(2,6-dichloro-4-{[(4Z)-1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzonitrile

Uniqueness

Compared to similar compounds, (3Z)-3-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)-1H-indol-2-one stands out due to its unique combination of an indole core and an imidazolidinone moiety. This structural feature may confer distinct biological and chemical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(5-hydroxy-2-sulfanylidene-1,3-dihydroimidazol-4-yl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2S/c15-9-7(8-10(16)14-11(17)13-8)5-3-1-2-4-6(5)12-9/h1-4,16H,(H2,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVIAGYMVDLDJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N=C2C=C1)C3=C(NC(=S)N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3Z)-3-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)-1H-indol-2-one
Reactant of Route 2
(3Z)-3-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)-1H-indol-2-one
Reactant of Route 3
(3Z)-3-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)-1H-indol-2-one
Reactant of Route 4
(3Z)-3-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)-1H-indol-2-one
Reactant of Route 5
(3Z)-3-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)-1H-indol-2-one

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